3-Chloro-4-(4-methylpiperidin-1-yl)aniline (CAS: 626208-15-9) is a highly specialized, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly within the development of targeted kinase inhibitors and GPCR modulators. Structurally, it features a reactive primary aniline for amide or urea linkages, coupled with a sterically defined, lipophilic 4-methylpiperidine core and a meta-chloro substituent. With a molecular weight of 224.73 g/mol and an XLogP3 of 3.3, this compound offers a specific balance of lipophilicity and basicity [1]. For procurement teams and process chemists, sourcing this exact compound is critical, as its unique steric and electronic profile dictates specific coupling conditions, downstream purification workflows, and final structure-activity relationships that cannot be replicated by simpler piperidino-aniline derivatives [2].
Substituting this compound with close structural analogs, such as 3-chloro-4-(piperidin-1-yl)aniline (lacking the 4-methyl group) or 4-(4-methylpiperidin-1-yl)aniline (lacking the 3-chloro group), fundamentally alters both process chemistry and final active pharmaceutical ingredient (API) performance. The 3-chloro group exerts a strong inductive electron-withdrawing effect, lowering the pKa of the aniline nitrogen and necessitating optimized coupling reagents compared to des-chloro variants [1]. Meanwhile, the 4-methyl substitution on the piperidine ring increases the overall lipophilicity and introduces a specific steric vector that is frequently essential for target binding pocket occupation. Using a generic substitute not only compromises the binding affinity of the final therapeutic but also shifts the solubility profile of the intermediate, requiring a complete redevelopment of crystallization and extraction protocols during scale-up [2].
The presence of the 4-methyl group on the piperidine ring significantly alters the compound's partitioning behavior during downstream workup. 3-Chloro-4-(4-methylpiperidin-1-yl)aniline exhibits an XLogP3 of 3.3, compared to an estimated LogP of ~2.8 for the des-methyl analog (3-chloro-4-(piperidin-1-yl)aniline) [1]. This +0.5 LogP unit increase drives a higher preference for the organic phase during biphasic extractions (e.g., ethyl acetate/water), directly reducing product loss in the aqueous waste stream.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 3.3 XLogP3 |
| Comparator Or Baseline | 3-chloro-4-(piperidin-1-yl)aniline (~2.8 LogP) |
| Quantified Difference | +0.5 LogP unit increase |
| Conditions | Standard biphasic extraction modeling |
The higher lipophilicity improves extraction yield into organic solvents, making it a more efficient intermediate for large-scale manufacturing workflows.
The 3-chloro substituent exerts an inductive electron-withdrawing effect that deactivates the aniline nitrogen. When compared to the des-chloro baseline (4-(4-methylpiperidin-1-yl)aniline), which readily couples using standard EDC/HOBt conditions (typically >85% yield), the 3-chloro derivative often exhibits reduced coupling efficiency (~65-70% yield) under identical conditions[1]. Achieving >90% conversion requires upgrading to stronger coupling reagents such as HATU or COMU.
| Evidence Dimension | Relative coupling efficiency (EDC/HOBt) |
| Target Compound Data | Reduced nucleophilicity requiring HATU/DIPEA for >90% yield |
| Comparator Or Baseline | 4-(4-methylpiperidin-1-yl)aniline (des-chloro) (>85% yield with EDC/HOBt) |
| Quantified Difference | Requires premium coupling reagents to overcome inductive deactivation |
| Conditions | Room-temperature amide coupling with aliphatic carboxylic acids |
Procurement teams must anticipate the parallel sourcing of high-efficiency coupling reagents (e.g., HATU) when selecting this specific chlorinated building block.
In palladium-catalyzed C-N cross-coupling reactions, the combination of the ortho-chloro group and the bulky para-piperidino moiety creates a sterically demanding environment. While unsubstituted or mono-substituted anilines achieve high turnover frequencies (TOF) with first-generation ligands like BINAP, 3-Chloro-4-(4-methylpiperidin-1-yl)aniline requires modern dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) to prevent catalyst stalling and achieve quantitative yields [1].
| Evidence Dimension | Catalyst Ligand Requirement |
| Target Compound Data | Requires bulky dialkylbiaryl phosphines (e.g., RuPhos) |
| Comparator Or Baseline | Unsubstituted aniline (Compatible with standard BINAP) |
| Quantified Difference | Shift from first-generation to third-generation phosphine ligands required for efficient turnover |
| Conditions | Pd-catalyzed C-N cross-coupling with aryl halides |
Selecting this building block necessitates the procurement of advanced phosphine ligands to ensure reproducible, high-yield cross-coupling steps.
This compound is the targeted choice when the 3-chloro-4-(4-methylpiperidin-1-yl)phenyl moiety is required to occupy a specific hydrophobic pocket in an ATP-binding site. The 4-methyl group provides enhanced van der Waals interactions compared to des-methyl analogs, while the chloro group blocks metabolic oxidation, directly supporting the pharmacokinetic profile of the final API [1].
In GPCR ligand design, the basic piperidine nitrogen is frequently utilized for essential salt-bridge formations with receptor aspartate residues. The specific steric bulk of the 4-methyl substitution restricts the conformational flexibility of the piperidine ring, locking it into an active binding conformation that des-methyl piperidine derivatives do not achieve [1].
For high-throughput screening libraries, this compound serves as a highly defined, lipophilic building block. When paired with appropriate high-efficiency coupling protocols (e.g., HATU/DIPEA) to overcome its reduced nucleophilicity, it enables the rapid generation of diverse arrays of complex amides and ureas with predictable solubility and extraction profiles [2].